molecular formula C22H15NO4S B12177855 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one

6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B12177855
M. Wt: 389.4 g/mol
InChI Key: PLAUKSKEPKSGAZ-UHFFFAOYSA-N
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Description

6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one is a complex heterocyclic compound that integrates multiple functional groups, including a thiazole ring, a furochromenone core, and a methoxyphenyl substituent. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The thiazole ring and furochromenone core are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H15NO4S

Molecular Weight

389.4 g/mol

IUPAC Name

6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H15NO4S/c1-12-10-26-20-9-19-14(7-16(12)20)8-17(22(24)27-19)18-11-28-21(23-18)13-3-5-15(25-2)6-4-13/h3-11H,1-2H3

InChI Key

PLAUKSKEPKSGAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CSC(=N4)C5=CC=C(C=C5)OC

Origin of Product

United States

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